molecular formula C5H5NOS B143201 1-Oxidopyridin-1-ium-3-thiol CAS No. 127108-46-7

1-Oxidopyridin-1-ium-3-thiol

Cat. No. B143201
M. Wt: 127.17 g/mol
InChI Key: OWRGGSFLEDFZOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Oxidopyridin-1-ium-3-thiol, also known as OPY-3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thiol derivative of pyridine, which possesses a unique chemical structure that makes it an ideal candidate for various research studies.

Mechanism Of Action

The mechanism of action of 1-Oxidopyridin-1-ium-3-thiol is not fully understood, but it is believed to work by scavenging free radicals and preventing oxidative stress. It has been found to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-Oxidopyridin-1-ium-3-thiol have been extensively studied. It has been found to reduce oxidative stress and inflammation in various animal models, making it a potential therapeutic agent for the treatment of various diseases. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-Oxidopyridin-1-ium-3-thiol is its ability to scavenge free radicals and prevent oxidative stress. This makes it an ideal candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of 1-Oxidopyridin-1-ium-3-thiol is its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for research on 1-Oxidopyridin-1-ium-3-thiol. One of the main areas of research is the development of new drugs for the treatment of various diseases such as cancer and neurodegenerative disorders. Another area of research is the study of the mechanism of action of 1-Oxidopyridin-1-ium-3-thiol and its potential interactions with other compounds. Additionally, research is needed to improve the solubility of 1-Oxidopyridin-1-ium-3-thiol in water and to develop new methods of administration.

Synthesis Methods

The synthesis of 1-Oxidopyridin-1-ium-3-thiol is a complex process that involves several steps. The most common method of synthesis involves the reaction of 3-mercaptopropionic acid with pyridine N-oxide in the presence of a strong base such as sodium hydroxide. The reaction results in the formation of 1-Oxidopyridin-1-ium-3-thiol, which is then purified using various techniques such as recrystallization and chromatography.

Scientific Research Applications

1-Oxidopyridin-1-ium-3-thiol has been extensively studied for its potential applications in various scientific fields. It has been found to possess antioxidant properties, making it an ideal candidate for the development of new drugs for the treatment of various diseases such as cancer and neurodegenerative disorders.

properties

CAS RN

127108-46-7

Product Name

1-Oxidopyridin-1-ium-3-thiol

Molecular Formula

C5H5NOS

Molecular Weight

127.17 g/mol

IUPAC Name

1-oxidopyridin-1-ium-3-thiol

InChI

InChI=1S/C5H5NOS/c7-6-3-1-2-5(8)4-6/h1-4,8H

InChI Key

OWRGGSFLEDFZOU-UHFFFAOYSA-N

SMILES

C1=CC(=C[N+](=C1)[O-])S

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])S

synonyms

3-Pyridinethiol,1-oxide(9CI)

Origin of Product

United States

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